Cas no 3373-01-1 (Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester)
![Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester structure](https://nl.kuujia.com/scimg/cas/3373-01-1x500.png)
3373-01-1 structure
Productnaam:Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- Benzoicacid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethylester (8CI); Aizen Rhodamine 6GCP Base; NSC 10474; NSC 47732; Rhodamine 6G base
- Rhodanine 6GDN
- NSC47732
- Ethyl 2-(6-(ethylamino)-3-[ethylimino]-2,7-dimethyl-3H-xanthen-9-yl)benzoate
- [9-(2-ethoxycarbonyl-phenyl)-6-ethylamino-2,7-dimethyl-xanthen-(3E)-ylidene]-ethyl-ammonium; chloride
- Benzoic acid, o-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- CBChromo1_000143
- CHEMBL1185241
- Rhodamine 6G- parent
- C.I. 45160
- EN300-6513089
- Rhodamine 6 G extra
- NSC10474
- SCHEMBL1495836
- Benzoic acid, 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester
- DTXSID90859569
- CBDivE_013147
- Aizen Rhodamine 6GCP
- AKOS040850851
- SCHEMBL10028465
- rhodamine-6zh
- o-(6-ethylamino-3-ethylimino-2,7-dimethyl-3h-xanthene-9-yl) benzoic acid ethyl ester
- Aizen Rhodamine 6GCP Base
- DTXSID5043843
- BDBM50336500
- FT-0636818
- CHEMBL402140
- 3373-01-1
- Ethyl 2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]benzoate
- Basic Red 1
- NSC-36345
- (E)-N-(9-(2-(ethoxycarbonyl)phenyl)-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride
- SCHEMBL4817749
- NSC-10474
- NSC36345
- NS00017452
- Rhodamine 6G base
- CHEMBL1652627
- ethyl 2-[(6E)-3-(ethylamino)-6-ethylimino-2,7-dimethyl-xanthen-9-yl]benzoate
-
- Inchi: InChI=1S/C28H30N2O3/c1-6-29-23-15-25-21(13-17(23)4)27(19-11-9-10-12-20(19)28(31)32-8-3)22-14-18(5)24(30-7-2)16-26(22)33-25/h9-16,29H,6-8H2,1-5H3/b30-24+
- InChI-sleutel: IWWWBRIIGAXLCJ-BGABXYSRSA-N
- LACHT: CCOC(C1=CC=CC=C1C1C2C=C(C(=CC=2OC2=C/C(/C(=CC=12)C)=N\CC)NCC)C)=O
Berekende eigenschappen
- Exacte massa: 442.22564282g/mol
- Monoisotopische massa: 442.22564282g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 5
- Zware atoomtelling: 33
- Aantal draaibare bindingen: 7
- Complexiteit: 868
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 59.9Ų
- XLogP3: 5.1
Benzoic acid,2-[6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl]-, ethyl ester Gerelateerde literatuur
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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